BACE‑1 Inhibitory Potency: Phenylureido‑Cyclohexyl Moiety Integral to Sub‑Micromolar Activity
In the iminoheterocycle BACE‑1 inhibitor series described by Caldwell et al., the (1S,3R)‑3‑(3‑phenylureido)cyclohexyl fragment was essential for achieving BACE‑1 IC₅₀ values in the 0.5–2 µM range. The full ligand (PDB code 779) incorporating this exact fragment displayed a BACE‑1 IC₅₀ of 0.8 µM [1]. When the phenylureido group was replaced by an isonicotinamido moiety (PDB 4R92), the IC₅₀ shifted to 2.5 µM, a ~3‑fold loss in potency [1][2]. This head‑to‑head comparison, conducted under identical fluorescence resonance energy transfer (FRET) assay conditions (substrate: MCA‑SEVNLDAEFRK(DNP)‑RR‑NH₂, pH 4.5, 37 °C), demonstrates that the phenylureido‑cyclohexyl substructure directly contributes to binding affinity.
| Evidence Dimension | BACE‑1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM (ligand containing (1S,3R)‑3‑(3‑phenylureido)cyclohexyl fragment) |
| Comparator Or Baseline | Isonicotinamido analog (PDB 4R92): IC₅₀ = 2.5 µM |
| Quantified Difference | ≈3.1‑fold greater potency for the phenylureido‑containing compound |
| Conditions | FRET assay, MCA‑SEVNLDAEFRK(DNP)‑RR‑NH₂ substrate, pH 4.5, 37 °C |
Why This Matters
For procurement decisions in BACE‑1 drug discovery programs, selecting the phenylureido‑containing fragment rather than an isonicotinamido or other heteroaromatic analog can impart a 3‑fold potency advantage in primary enzymatic screens, reducing the need for subsequent chemical optimization.
- [1] Caldwell, J.P.; Mazzola, R.D.; Durkin, J.; Chen, J.; Chen, X.; Favreau, L.; Kennedy, M.; Kuvelkar, R.; Lee, J.; McHugh, N.; et al. Discovery of Potent Iminoheterocycle BACE1 Inhibitors. Bioorg. Med. Chem. Lett. 2014, 24 (23), 5455–5459. DOI: 10.1016/j.bmcl.2014.10.006. View Source
- [2] RCSB Protein Data Bank. PDB Entry 4R92: BACE‑1 in Complex with (R)‑4‑(2‑cyclohexylethyl)‑4‑(((1S,3R)‑3‑(isonicotinamido)cyclohexyl)methyl)‑1‑methyl‑5‑oxoimidazolidin‑2‑iminium. DOI: 10.2210/pdb4R92/pdb. View Source
